1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

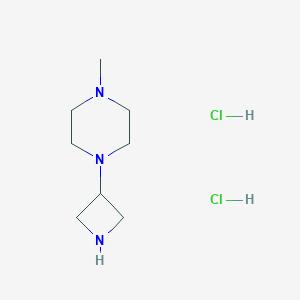

Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 3-azetidinyl group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride typically involves the reaction of piperazine with appropriate reagents to introduce the 3-azetidinyl and methyl groups. One common method involves the reaction of piperazine with 3-azetidinyl chloride and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility.

Analyse Des Réactions Chimiques

Types of Reactions

Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: N-oxides of Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Derivatives with substituted azetidinyl or methyl groups.

Applications De Recherche Scientifique

Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(3-Azetidinyl)piperidine dihydrochloride

- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride

- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride

- 3-Azetidinyl-N,N-dimethylmethanamine dihydrochloride

Uniqueness

Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Activité Biologique

1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C8H17Cl2N3

- Molecular Weight : 208.15 g/mol

The presence of the azetidine and piperazine moieties suggests possible interactions with various biological targets, particularly in the central nervous system (CNS) and for therapeutic applications in treating neurological disorders.

Research indicates that this compound may function as a selective inhibitor of certain enzymes, potentially impacting pathways involved in neurotransmission and cell signaling. Its structural features allow it to interact with receptors and enzymes in a manner that could modulate their activity.

Pharmacological Effects

- Antiparasitic Activity : Studies have shown that compounds similar to this compound exhibit significant antiparasitic effects against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism appears to involve disruption of metabolic pathways critical for parasite survival .

- Neuropharmacological Effects : The compound has been evaluated for its potential to influence neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary studies suggest it may have anxiolytic or antidepressant-like effects in animal models .

- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiparasitic | Effective against T. brucei | |

| Neuropharmacological | Potential anxiolytic effects | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Study 1: Antiparasitic Efficacy

In a study conducted on Sprague Dawley rats, this compound demonstrated a significant reduction in parasitemia levels when administered at specific dosages. The compound was noted for its rapid absorption and moderate clearance rates, suggesting effective tissue penetration and sustained action against T. brucei infections .

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological profile of the compound using behavioral assays in rodent models. Results indicated that treatment with the compound led to reduced anxiety-like behaviors in elevated plus maze tests, supporting its potential use as an anxiolytic agent .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of piperazine derivatives. Specifically, variations in substituents on the azetidine ring have been shown to significantly alter potency against various biological targets .

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-4-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.2ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;;/h8-9H,2-7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNZHAALQKLBDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.